molecular formula C18H23N3O2 B2759376 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide CAS No. 1448134-01-7

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide

Cat. No.: B2759376
CAS No.: 1448134-01-7
M. Wt: 313.401
InChI Key: HXFRECHDFOGLSN-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a phenyl group, a tetrahydro-2H-pyran ring, and a pyrazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide typically involves multiple steps. One common method includes the reaction of 2-phenylbutanoyl chloride with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)butanamide
  • 2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)butanamide
  • 2-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide

Uniqueness

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-2-17(14-6-4-3-5-7-14)18(22)20-15-12-19-21(13-15)16-8-10-23-11-9-16/h3-7,12-13,16-17H,2,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFRECHDFOGLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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